molecular formula C18H10Cl2N4O3 B11566346 N-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

N-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11566346
M. Wt: 401.2 g/mol
InChI Key: NYHUXRGVEFREFS-UFFVCSGVSA-N
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Description

(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichloronitrophenyl group and a furan-imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the dichloronitrophenyl intermediate, followed by the formation of the furan-imidazopyridine moiety. The final step involves the condensation of these two intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

Mechanism of Action

The mechanism of action of (E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways . This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(2,4-DICHLORO-5-NITROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is unique due to its combination of dichloronitrophenyl and furan-imidazopyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H10Cl2N4O3

Molecular Weight

401.2 g/mol

IUPAC Name

(E)-1-(2,4-dichloro-5-nitrophenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C18H10Cl2N4O3/c19-12-9-13(20)14(24(25)26)8-11(12)10-21-18-17(15-4-3-7-27-15)22-16-5-1-2-6-23(16)18/h1-10H/b21-10+

InChI Key

NYHUXRGVEFREFS-UFFVCSGVSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C4=CC=CO4

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C4=CC=CO4

Origin of Product

United States

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